C3A Receptor Agonist

Descripción general

Descripción

El agonista del receptor C3a es un compuesto que se une específicamente y activa el receptor C3a, un receptor acoplado a proteína G involucrado en el sistema del complemento. El sistema del complemento es una parte crucial de la respuesta inmunitaria innata, desempeñando un papel significativo en la lucha contra las infecciones microbianas y la modulación de la inflamación . El receptor C3a, cuando es activado por su agonista, puede estimular diversas respuestas inmunitarias, incluida la quimiotaxis, la liberación de enzimas granulares y la producción de aniones superóxido .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de agonistas del receptor C3a a menudo implica el uso de técnicas de síntesis de péptidos, ya que estos agonistas suelen derivarse de fragmentos peptídicos del componente del complemento C3a. Un método común implica la síntesis de péptidos en fase sólida (SPPS), donde los aminoácidos se añaden secuencialmente a una cadena peptídica creciente anclada a una resina sólida . Las condiciones de reacción suelen incluir el uso de reactivos de acoplamiento como la N,N'-diisopropilcarbodiimida (DIC) y activadores como el 1-hidroxi-benzotriazol (HOBt) para facilitar la formación del enlace peptídico.

Métodos de producción industrial: La producción industrial de agonistas del receptor C3a puede implicar la síntesis de péptidos a gran escala utilizando sintetizadores de péptidos automatizados. Estas máquinas pueden producir péptidos de forma eficiente automatizando los pasos repetitivos de la SPPS. La purificación de los péptidos sintetizados generalmente se logra mediante cromatografía líquida de alto rendimiento (HPLC), asegurando una alta pureza y rendimiento .

Análisis De Reacciones Químicas

Tipos de reacciones: Los agonistas del receptor C3a principalmente se someten a reacciones de formación de enlaces peptídicos durante su síntesis. Además, pueden participar en diversas interacciones bioquímicas una vez administrados en sistemas biológicos.

Reactivos y condiciones comunes:

Reactivos de acoplamiento: N,N'-diisopropilcarbodiimida (DIC), 1-hidroxi-benzotriazol (HOBt)

Grupos protectores: Fmoc (9-fluorenilmetoxicarbonilo) para grupos amino, tBu (terc-butilo) para cadenas laterales

Reactivos de escisión: Ácido trifluoroacético (TFA) para eliminar grupos protectores y escindir el péptido de la resina

Productos principales: Los principales productos de estas reacciones son las secuencias peptídicas deseadas que actúan como agonistas del receptor C3a. Estos péptidos pueden luego modificarse o conjugarse con otras moléculas para mejorar su estabilidad o bioactividad .

Aplicaciones Científicas De Investigación

Los agonistas del receptor C3a tienen una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El agonista del receptor C3a ejerce sus efectos al unirse al receptor C3a, un receptor acoplado a proteína G. Al unirse, el receptor experimenta un cambio conformacional que activa las vías de señalización intracelular. Esta activación conduce a diversas respuestas inmunitarias, incluida la quimiotaxis, la liberación de enzimas granulares y la producción de aniones superóxido . Los principales objetivos moleculares son las proteínas G asociadas al receptor, que median los eventos de señalización descendentes .

Compuestos similares:

Agonistas del receptor C5a: Estos agonistas se unen al receptor C5a, otro receptor acoplado a proteína G en el sistema del complemento.

Antagonistas del receptor C3a: Estos compuestos se unen al receptor C3a pero inhiben su activación, proporcionando un contrapeso a los agonistas y ofreciendo potencial terapéutico en condiciones donde la activación excesiva del sistema del complemento es perjudicial.

Singularidad: El agonista del receptor C3a es único en su capacidad de activar selectivamente el receptor C3a, lo que lleva a respuestas inmunitarias específicas. Esta selectividad lo convierte en una herramienta valiosa en la investigación y las aplicaciones terapéuticas, ya que permite la modulación específica del sistema del complemento sin afectar otras vías .

Comparación Con Compuestos Similares

C5a Receptor Agonists: These agonists bind to the C5a receptor, another G protein-coupled receptor in the complement system.

C3a Receptor Antagonists: These compounds bind to the C3a receptor but inhibit its activation, providing a counterbalance to the agonists and offering therapeutic potential in conditions where excessive activation of the complement system is detrimental.

Uniqueness: The C3a receptor agonist is unique in its ability to selectively activate the C3a receptor, leading to specific immune responses. This selectivity makes it a valuable tool in research and therapeutic applications, as it allows for targeted modulation of the complement system without affecting other pathways .

Actividad Biológica

The C3a receptor (C3aR) is a G protein-coupled receptor that plays a crucial role in the immune response, particularly in inflammation and tissue repair. The biological activity of C3a receptor agonists has garnered significant attention in recent research due to their potential therapeutic applications in various inflammatory diseases. This article explores the biological activity of C3a receptor agonists, highlighting key research findings, structural insights, and case studies.

Overview of C3a and C3aR

C3a is an anaphylatoxin generated from the complement system, which mediates pro-inflammatory responses. Upon binding to C3aR, it activates various downstream signaling pathways that influence immune cell behavior, including chemotaxis, degranulation, and cytokine release. The receptor's activation is tightly regulated by internalization mechanisms and feedback systems to prevent excessive inflammation .

C3aR agonists function by mimicking the action of C3a, leading to receptor activation. Key mechanisms include:

- Receptor Internalization : Following agonist binding, C3aR undergoes rapid internalization, which serves as a negative feedback mechanism to control signaling intensity .

- Calcium Mobilization : Agonist binding induces intracellular calcium mobilization, a marker of receptor activation. For instance, the antagonist SB290157 has been shown to exhibit agonist activity under certain conditions .

- Cytokine Production : Activation of C3aR leads to the release of pro-inflammatory cytokines from immune cells such as mast cells and monocytes .

Structural Insights

Recent structural studies have provided valuable insights into the interaction between C3a and its receptor:

- Binding Dynamics : Structural analyses reveal critical residues involved in the interaction between C3a and C3aR. For example, Arg 77 in C3a is essential for binding stability .

- Peptide Design : Novel peptides derived from the carboxyl-terminus of C3a have been identified as potent agonists. These peptides can enhance receptor activation and offer a template for designing new therapeutic agents .

Table 1: Summary of Key Findings on C3A Receptor Agonists

Case Studies

- Stroke Models : Research indicates that elevated levels of plasma C3a and its receptors are observed following thromboembolic strokes. Targeting this pathway may mitigate inflammatory damage post-stroke .

- Chronic Rhinosinusitis : In models of chronic rhinosinusitis (CRS), antagonism of C3aR led to reduced inflammation and symptom severity, suggesting therapeutic potential for managing CRS through modulation of complement pathways .

Propiedades

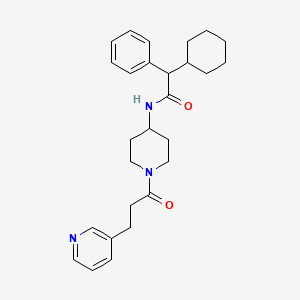

IUPAC Name |

2-cyclohexyl-2-phenyl-N-[1-(3-pyridin-3-ylpropanoyl)piperidin-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35N3O2/c31-25(14-13-21-8-7-17-28-20-21)30-18-15-24(16-19-30)29-27(32)26(22-9-3-1-4-10-22)23-11-5-2-6-12-23/h1,3-4,7-10,17,20,23-24,26H,2,5-6,11-16,18-19H2,(H,29,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMFOYNMWESQGBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2=CC=CC=C2)C(=O)NC3CCN(CC3)C(=O)CCC4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90659061 | |

| Record name | 2-Cyclohexyl-2-phenyl-N-{1-[3-(pyridin-3-yl)propanoyl]piperidin-4-yl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944997-60-8 | |

| Record name | 2-Cyclohexyl-2-phenyl-N-{1-[3-(pyridin-3-yl)propanoyl]piperidin-4-yl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | C3A receptor agonist | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How do C3a receptor agonists exert their effects on a cellular level?

A1: C3a receptor agonists bind to the C3a receptor, a G protein-coupled receptor, primarily found on various immune cells, including mast cells and neutrophils. This binding triggers downstream signaling cascades, leading to diverse cellular responses. One of the key pathways activated by C3a receptor agonists is the PI3K/AKT pathway, as demonstrated by a study showing that the C3a receptor agonist promotes hepatocellular carcinoma growth by activating this specific pathway. []

Q2: What is the role of C3a receptor agonists in influencing neural plasticity after ischemic stroke?

A2: Research suggests that C3a receptor agonists may play a beneficial role in promoting neural plasticity following ischemic stroke. A study in mice revealed that intranasal administration of a this compound after stroke significantly increased synaptic density and GAP43 expression in the peri-infarct cortex, a marker of axonal sprouting and plasticity. [] This enhanced plasticity was associated with improved recovery of motor function.

Q3: Can C3a receptor agonists directly contribute to fibrotic processes in the kidneys?

A3: Evidence suggests that C3a receptor activation might contribute to renal fibrosis. A study using murine primary tubular epithelial cells demonstrated that a this compound induced the expression of pro-fibrotic markers, including collagen I and transforming growth factor beta 1 (TGF-β1), similar to the effects observed with direct TGF-β1 treatment. [] This suggests a potential direct pro-fibrotic role of C3a receptor activation in the kidneys.

Q4: How do C3a receptor agonists impact inflammatory and fibrotic processes in diabetic nephropathy?

A4: Research indicates that C3a receptor agonists may exacerbate inflammatory and fibrotic responses in diabetic nephropathy. A study on a rat model of type 2 diabetes mellitus showed that a this compound worsened renal function and morphology, accompanied by increased levels of inflammatory cytokines (IL-6), phosphorylated IKBα, TGF-β, and collagen I in the kidneys. [] This suggests that blocking C3a receptor activation could be a potential therapeutic strategy for diabetic nephropathy.

Q5: Have any C3a receptor antagonists been developed, and what are their potential therapeutic applications?

A5: Yes, researchers have successfully designed and validated C3a receptor antagonists using computational methods. [] These antagonists have shown potential therapeutic value in preclinical models of diseases like stroke, heart attack, and rheumatoid arthritis, where excessive C3a receptor activation contributes to pathology.

Q6: What is the connection between Serping1, the complement pathway, and neuronal development?

A6: Studies have revealed an unexpected role for the complement pathway, specifically Serping1 (C1 inhibitor), in regulating neuronal development. Research demonstrated that Serping1 knockdown disrupted neuronal stem cell proliferation and migration in mice, with evidence suggesting that this effect might be mediated through the C5a receptor. [] This finding highlights the diverse roles of the complement system beyond its traditional involvement in immunity.

Q7: Have any structure-activity relationship (SAR) studies been conducted for C3a receptor agonists?

A7: While limited information is available on comprehensive SAR studies for C3a receptor agonists based on the provided research articles, some studies have explored modifications to the C3a peptide sequence. For instance, researchers have investigated the effects of incorporating oxazole amino acids into C3a-derived peptides, leading to the identification of potent C3a receptor agonists. [] These findings suggest that modifications to the C3a peptide backbone can significantly impact its activity and provide valuable insights for designing more potent and selective C3a receptor agonists.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.